2-デオキシ-2,2-ジフルオロ-D-トレオ-ペントフラノース-1-ウロン酸-3,5-ジベンゾアート

説明

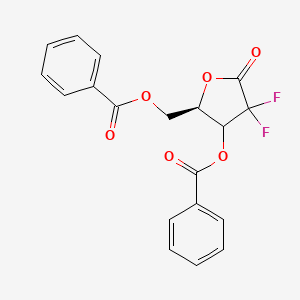

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is a synthetic organic compound with the molecular formula C19H14F2O6 and a molecular weight of 376.31 g/mol . This compound is notable for its structural complexity, featuring a pentofuranose ring with two fluorine atoms and dibenzoate ester groups. It is used primarily in organic synthesis and as an intermediate in the production of more complex molecules.

科学的研究の応用

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules due to its unique structure.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nucleoside analogs.

Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

作用機序

Target of Action

The primary target of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is the synthesis of difluorinated pyrimidine nucleosides . It is a key intermediate in the synthesis of gemcitabine , a pyrimidine analog .

Mode of Action

The compound interacts with its targets by being incorporated into the synthesis process of difluorinated pyrimidine nucleosides . The presence of the difluoro group and the pentofuranos-1-ulose structure allows it to effectively participate in the synthesis process.

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of difluorinated pyrimidine nucleosides . These nucleosides are crucial components of nucleic acids and play a significant role in many biological processes, including DNA replication and repair.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of difluorinated pyrimidine nucleosides . These nucleosides, once incorporated into nucleic acids, can influence various cellular processes, including DNA replication and repair.

生化学分析

Biochemical Properties

It is known to be a key intermediate in the synthesis of gemcitabine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleotide metabolism.

Cellular Effects

It is known to interfere with the growth of rapidly growing cells like cancer cells and cause cell death .

Molecular Mechanism

As a key intermediate in the synthesis of gemcitabine , it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate typically involves multiple steps:

Starting Material: The synthesis often begins with a suitable pentofuranose derivative.

Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Protection and Deprotection: Protecting groups like benzoyl groups are introduced to protect hydroxyl groups during the reaction. These groups are later removed under acidic or basic conditions.

Oxidation: Oxidation of the hydroxyl group to a ketone is performed using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Esterification: The final step involves esterification with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for fluorination and oxidation steps, which improve yield and reduce reaction times. Additionally, industrial methods often employ automated systems for protection and deprotection steps to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate undergoes several types of chemical reactions:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Introduction of additional carbonyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pentofuranose derivatives.

Hydrolysis: Formation of benzoic acid and the corresponding pentofuranose derivative.

類似化合物との比較

Similar Compounds

2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate: A stereoisomer with similar properties but different spatial arrangement.

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Another fluorinated pentofuranose derivative with slight structural variations.

Uniqueness

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is unique due to its specific stereochemistry and the presence of two fluorine atoms, which significantly alter its reactivity and interactions compared to its analogs. This makes it particularly valuable in synthetic chemistry for the development of new compounds with potential biological activity.

生物活性

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS: 122111-02-8) is a synthetic compound known for its utility in organic synthesis and as a key intermediate in the production of the anticancer drug gemcitabine. This article delves into its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C19H14F2O6

- Molecular Weight : 376.31 g/mol

- Appearance : Off-white solid

- Assay Purity : ≥95%

Antiviral Activity

Research indicates that derivatives of 2-deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose, particularly those related to nucleosides, exhibit varying degrees of antiviral activity. A study on 2′-deoxy-2′,2′-difluorouridine derivatives showed:

- Inhibition of DNA Viruses : Some compounds demonstrated significant activity against herpes viruses, suggesting potential therapeutic applications in treating viral infections .

- Lack of Activity Against RNA Viruses : The same compounds showed minimal efficacy against a broad range of RNA viruses .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 2-deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose derivatives were evaluated against several tumor cell lines:

| Compound Type | Cell Lines Tested | Cytotoxicity Observed |

|---|---|---|

| Nucleoside Derivatives | L1210, FM3A, CEM, HeLa | Minimal to non-toxic except for specific derivatives showing cytostatic effects in micromolar ranges |

The mechanism by which these compounds exert their biological effects is linked to their structural similarity to natural nucleosides. This similarity allows them to interfere with nucleic acid synthesis in viral and cancer cells. The difluorination at the 2-position enhances stability and bioactivity compared to their non-fluorinated counterparts.

Case Study 1: Antiviral Efficacy

In one study involving feline herpes virus (FHV), specific 5-substituted derivatives of 2-deoxy-2,2-difluoro-D-threo-pentofuranos demonstrated selective antiviral activity. The most promising candidates were found to inhibit viral replication effectively while showing low toxicity to host cells .

Case Study 2: Cytotoxic Profile

Another investigation assessed the cytotoxicity of various difluoro-nucleosides against human cancer cell lines. Results indicated that while many derivatives were non-toxic, a few exhibited significant cytostatic properties at higher concentrations. This suggests potential for development into chemotherapeutic agents .

特性

IUPAC Name |

[(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNEUNVMZNOID-GICMACPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661881 | |

| Record name | [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-02-8 | |

| Record name | [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。